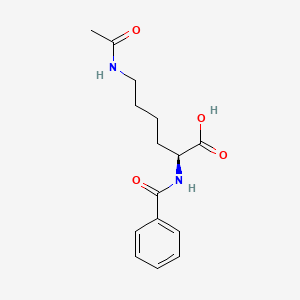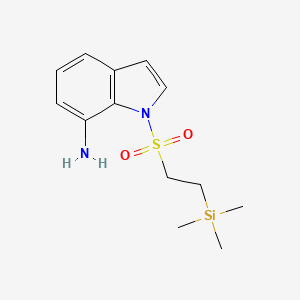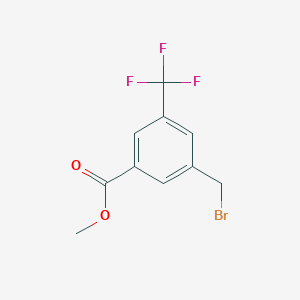
3-(Bromometil)-5-(trifluorometil)benzoato de metilo
Descripción general
Descripción
Methyl benzoate compounds are generally characterized by a benzene ring connected to an ester functional group . They are commonly utilized in a variety of applications across multiple industries .
Synthesis Analysis
The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol . This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid .Molecular Structure Analysis
The molecular structure of methyl benzoate compounds typically consists of a benzene ring connected to an ester functional group .Chemical Reactions Analysis
Methyl benzoate is often used as a reagent in organic synthesis . It can play a role in the formation of a variety of complex organic compounds .Physical And Chemical Properties Analysis
Methyl benzoate is a colorless liquid at room temperature . Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .Aplicaciones Científicas De Investigación
He realizado una búsqueda de las aplicaciones de investigación científica del “3-(Bromometil)-5-(trifluorometil)benzoato de metilo”, pero la información disponible no detalla aplicaciones específicas para este compuesto. Parece que este compuesto puede utilizarse en aplicaciones químicas avanzadas debido a su mezcla única de reactividad y selectividad, como sugiere una fuente .
Safety and Hazards
Direcciones Futuras
There is interest in the potential of methyl benzoate as a biofuel, particularly for aviation applications, due to its high energy density and low freezing point . Additionally, research is being conducted into the use of methyl benzoate compounds in increasing the membrane permeability of short peptides .
Análisis Bioquímico
Biochemical Properties
Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate plays a significant role in biochemical reactions, particularly in the field of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity. For instance, the compound can participate in radical reactions, forming carbon-centered radical intermediates that interact with biomolecules . These interactions can lead to modifications in the structure and function of enzymes and proteins, thereby affecting biochemical pathways.
Cellular Effects
The effects of Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group can alter the hydrophobicity of the compound, affecting its interaction with cell membranes and intracellular proteins . These interactions can lead to changes in cell function, including alterations in signal transduction pathways and metabolic processes.
Molecular Mechanism
At the molecular level, Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate exerts its effects through various mechanisms. One of the primary mechanisms is the formation of radical intermediates that can interact with biomolecules . These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism
Transport and Distribution
The transport and distribution of Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s activity and function, as well as its potential toxicity. Studying the transport and distribution of the compound is essential for understanding its overall impact on cellular processes.
Subcellular Localization
Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate exhibits specific subcellular localization patterns that can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity
Propiedades
IUPAC Name |
methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)7-2-6(5-11)3-8(4-7)10(12,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXILCBLDPQFLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170854 | |
| Record name | Benzoic acid, 3-(bromomethyl)-5-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415045-26-9 | |
| Record name | Benzoic acid, 3-(bromomethyl)-5-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415045-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(bromomethyl)-5-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


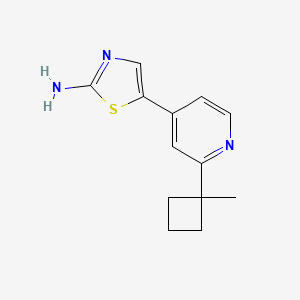

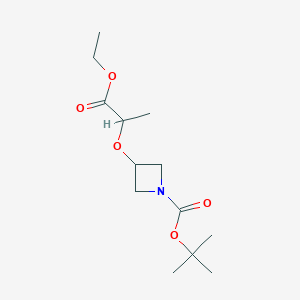
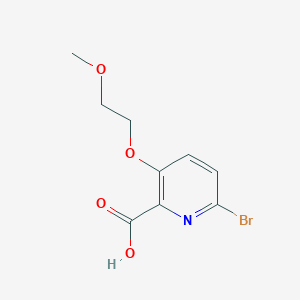
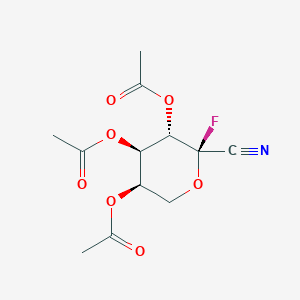
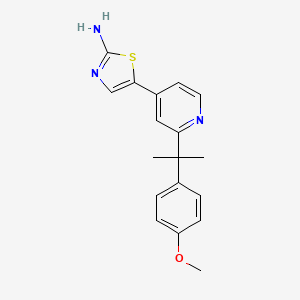
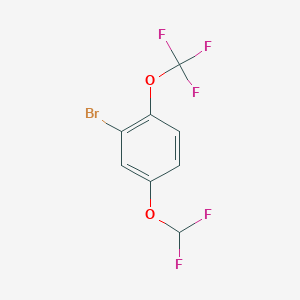


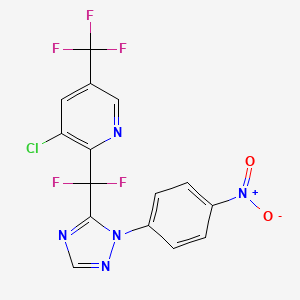
![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)
